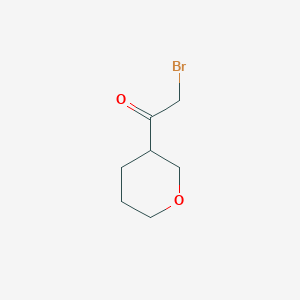

2-Bromo-1-(oxan-3-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(oxan-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c8-4-7(9)6-2-1-3-10-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAFXIDNWNMWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461706-30-8 | |

| Record name | 2-bromo-1-(oxan-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 Oxan 3 Yl Ethan 1 One

The synthesis of α-bromoketones is a well-established area of organic chemistry, with several general methods available. While specific literature detailing the synthesis of 2-Bromo-1-(oxan-3-yl)ethan-1-one is not abundant, plausible routes can be extrapolated from the synthesis of analogous compounds, such as its 4-yl isomer. A likely laboratory-scale synthesis would involve the bromination of a suitable precursor ketone or the conversion of a carboxylic acid derivative.

One common and effective method for the synthesis of α-bromoketones is the bromination of the corresponding ketone, 1-(oxan-3-yl)ethan-1-one. This can be achieved using various brominating agents.

Another potential route starts from oxane-3-carboxylic acid. This method, analogous to the synthesis of similar α-bromoketones, would involve the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or a diazoketone, followed by the introduction of the bromine atom. A possible reaction sequence starts with the conversion of tetrahydro-2H-pyran-4-carboxylic acid to its corresponding acid chloride using a reagent like oxalyl chloride. This is then reacted with diazomethane (B1218177) to form a diazoketone intermediate, which is subsequently treated with hydrobromic acid to yield the final α-bromoketone product.

A versatile one-pot strategy has also been reported for the synthesis of α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and Oxone®, which could potentially be adapted for this compound. rsc.org

Scale Up and Process Optimization for the Production of 2 Bromo 1 Oxan 3 Yl Ethan 1 One

Key considerations for the scale-up include reaction kinetics, heat and mass transfer, reactor design, and downstream processing. The choice of synthetic route will heavily influence the optimization strategy. For instance, a process involving the direct bromination of the ketone would require careful control of the reaction temperature to prevent side reactions and ensure regioselectivity. The use of potentially hazardous reagents like bromine would also necessitate specialized handling procedures and equipment.

If a route involving a diazoketone intermediate is chosen, the inherent instability and potential for explosive decomposition of diazomethane (B1218177) on a large scale would be a major safety concern, requiring stringent safety protocols and specialized reactor systems.

Process optimization would involve a systematic study of various reaction parameters to identify the optimal conditions. This includes, but is not limited to, the parameters listed in the table below.

| Parameter | Considerations for Optimization |

| Reactant Concentration | Optimizing the concentration of reactants to maximize reaction rate while minimizing side product formation. |

| Temperature | Precise temperature control is crucial for reaction kinetics and to prevent thermal decomposition of reactants or products. |

| Pressure | Depending on the synthetic route, the reaction may be run under atmospheric or elevated pressure to control reaction rates and boiling points. |

| Catalyst Selection and Loading | If a catalyst is used, its selection, concentration, and lifetime are critical for process efficiency and cost. |

| Solvent | The choice of solvent can significantly impact reaction rates, solubility of reactants and products, and ease of purification. |

| Mixing/Agitation | Ensuring efficient mixing is vital for maintaining homogeneity and improving heat and mass transfer within the reactor. |

| Purification Method | Developing a scalable and efficient purification method (e.g., distillation, crystallization, chromatography) is essential for achieving the desired product purity. |

Furthermore, the economic viability of the process is a critical factor. This involves minimizing the cost of raw materials, energy consumption, and waste disposal, while maximizing the product yield and throughput. A thorough economic analysis would be required to determine the most cost-effective synthetic route and operating conditions for the large-scale production of 2-Bromo-1-(oxan-3-yl)ethan-1-one.

Elucidating the Chemical Reactivity and Transformation Mechanisms of 2 Bromo 1 Oxan 3 Yl Ethan 1 One

Nucleophilic Substitution Reactions of 2-Bromo-1-(oxan-3-yl)ethan-1-one

The presence of a bromine atom on the carbon adjacent (in the α-position) to the carbonyl group makes this compound a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is a hallmark of α-haloketones.

Nucleophilic substitution at the α-carbon of this compound predominantly proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted process, the incoming nucleophile attacks the carbon atom bearing the bromine, and the bromide ion departs simultaneously. rsc.orglibretexts.org The rate of this reaction is dependent on the concentrations of both the α-bromo ketone and the nucleophile. masterorganicchemistry.com

A key feature of the S_N2 reaction is the inversion of stereochemistry at the reaction center. libretexts.org If the α-carbon of this compound were a chiral center, the reaction with a nucleophile would result in a product with the opposite stereochemical configuration. The transition state of the S_N2 reaction involves a pentacoordinate carbon atom where the nucleophile approaches from the side opposite to the leaving group (the bromide ion). libretexts.org

The electrophilic α-carbon of this compound is susceptible to attack by a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur.

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as alkoxides (RO⁻) or carboxylates (RCOO⁻), would lead to the formation of α-alkoxy or α-acyloxy ketones, respectively. For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxy-1-(oxan-3-yl)ethan-1-one.

Nitrogen Nucleophiles: Nitrogen-containing nucleophiles, such as ammonia, primary amines, and secondary amines, readily react with α-bromo ketones. For example, the reaction with a primary amine (RNH₂) would initially form an α-amino ketone. Computational studies on the reaction of imidazole (B134444) with various 2-bromo-1-arylethanones have provided insights into the energetics and mechanisms of such nucleophilic substitutions. researchgate.net

Sulfur Nucleophiles: Sulfur nucleophiles, like thiols (RSH) and thiolates (RS⁻), are generally excellent nucleophiles and would react efficiently with this compound to form α-thio ketones.

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen | Alkoxide (e.g., CH₃O⁻) | α-Alkoxy ketone |

| Nitrogen | Primary Amine (e.g., RNH₂) | α-Amino ketone |

| Sulfur | Thiolate (e.g., RS⁻) | α-Thio ketone |

Carbonyl Group Reactivity in this compound

The carbonyl group (C=O) in this compound is another key site of reactivity, primarily undergoing nucleophilic addition reactions.

The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom. Nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate. Subsequent transformations of this intermediate depend on the nature of the nucleophile and the reaction conditions. For instance, reaction with a Grignard reagent (RMgX) would lead to the formation of a tertiary alcohol after acidic workup.

The carbonyl group of this compound can be reduced to a hydroxyl group, yielding the corresponding alcohol, 2-bromo-1-(oxan-3-yl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the carbon-bromine bond.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | 2-Bromo-1-(oxan-3-yl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Bromo-1-(oxan-3-yl)ethanol |

α-Carbon Reactivity and Enolate Chemistry of this compound

The presence of the carbonyl group also influences the reactivity of the α-carbon through the formation of enolates. An enolate is formed by the removal of a proton from the α-carbon by a base. masterorganicchemistry.comlibretexts.org

The acidity of the α-proton in this compound is enhanced by the electron-withdrawing inductive effect of the adjacent bromine atom. However, the formation of an enolate at the carbon bearing the bromine is generally disfavored. Instead, enolization would likely occur at the other α-position if a proton is present, which in this case is the methine proton of the oxane ring.

The formation of an enolate is a reversible process, and the position of the equilibrium depends on the strength of the base used. masterorganicchemistry.comlibretexts.org Strong bases, such as lithium diisopropylamide (LDA), are required to generate the enolate quantitatively. libretexts.org Once formed, the enolate is a powerful nucleophile and can react with various electrophiles. For example, alkylation of the enolate with an alkyl halide would introduce a new carbon-carbon bond at the α-position.

It is important to note that under basic conditions, α-bromo ketones can undergo a Favorskii rearrangement. researchgate.net This reaction involves the formation of a cyclopropanone (B1606653) intermediate from the enolate, which is then attacked by a nucleophile (such as a hydroxide (B78521) or alkoxide ion), leading to a ring-opened carboxylic acid derivative. The likelihood of the Favorskii rearrangement depends on the structure of the α-bromo ketone and the reaction conditions.

Condensation and Alkylation Reactions

As a ketone, this compound can participate in condensation reactions. For instance, it can react with other carbonyl compounds in aldol-type reactions to form larger molecular structures. evitachem.com The presence of the α-bromo substituent, however, also makes it a potent alkylating agent. The bromine atom can be readily displaced by a variety of nucleophiles. evitachem.com

Nucleophilic substitution reactions involving amines or alcohols lead to the formation of new carbon-nitrogen or carbon-oxygen bonds, respectively. evitachem.com The electrophilic carbon adjacent to the bromine atom is the primary site of nucleophilic attack, resulting in the elimination of the bromide ion and the formation of a new functionalized product. evitachem.com

Alkylation of indoles, for example, can be achieved through free-radical substitution using bromo-substituted compounds. aablocks.com While specific studies on this compound are not detailed, the general reactivity of α-bromo ketones suggests its utility in such transformations.

Table 1: Examples of Condensation and Alkylation Reactions with α-Bromo Ketones

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| α-Bromo Ketone | Carbonyl Compound | Aldol-type condensation product | evitachem.com |

| α-Bromo Ketone | Amine | α-Amino ketone | evitachem.com |

| α-Bromo Ketone | Alcohol | α-Alkoxy ketone | evitachem.com |

| Bromo-substituted diethylmalonate | Indole | Alkylated indole | aablocks.com |

Rearrangement Reactions Involving the α-Position

α-Halo ketones, such as this compound, that possess acidic α'-hydrogens are known to undergo the Favorskii rearrangement in the presence of a nucleophilic base. msu.eduwikipedia.org This reaction typically proceeds through a cyclopropanone intermediate, which is formed by the intramolecular cyclization of an enolate. msu.eduwikipedia.org Subsequent attack by a base, such as hydroxide, alkoxide, or an amine, on the cyclopropanone leads to the formation of carboxylic acid derivatives, esters, or amides, respectively. wikipedia.orgadichemistry.com

The mechanism involves the initial deprotonation at the α'-carbon to form an enolate ion. adichemistry.com This is followed by an intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing the halogen, leading to ring closure and the formation of the cyclopropanone. adichemistry.com The cyclopropanone intermediate is then opened by the nucleophilic base, typically cleaving the bond that results in the more stable carbanion. msu.eduadichemistry.com

In cases where enolate formation is not possible, an alternative mechanism known as the pseudo-Favorskii or quasi-Favorskii rearrangement can occur. wikipedia.org This pathway involves the direct addition of the nucleophile to the ketone, followed by a concerted collapse of the tetrahedral intermediate and migration of the adjacent carbon with displacement of the halide. wikipedia.org

Table 2: Key Features of the Favorskii Rearrangement

| Feature | Description | Reference |

|---|---|---|

| Substrate | α-Halo ketone with acidic α'-hydrogens | msu.eduwikipedia.org |

| Reagent | Nucleophilic base (e.g., OH⁻, RO⁻, R₂NH) | wikipedia.orgadichemistry.com |

| Intermediate | Cyclopropanone | msu.eduwikipedia.org |

| Product | Carboxylic acid, ester, or amide | wikipedia.orgadichemistry.com |

| Alternative Mechanism | Pseudo-Favorskii (for substrates without enolizable protons) | wikipedia.org |

Elimination Reactions Forming α,β-Unsaturated Ketones from this compound

α-Bromo ketones are valuable precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination. libretexts.org This elimination reaction is typically carried out by treatment with a base. libretexts.org The reaction proceeds via an E2 elimination pathway, where the base removes a proton from the carbon adjacent to the carbonyl group, and the bromide ion is simultaneously expelled. libretexts.orglibretexts.org

For example, heating an α-bromo ketone in the presence of a base like pyridine (B92270) can lead to the formation of the corresponding α,β-unsaturated ketone. libretexts.org This method provides a reliable way to introduce a carbon-carbon double bond into the molecule. libretexts.org The use of a concentrated solution of sodium or potassium hydroxide in ethanol, often with heating under reflux, is also a common condition for this type of elimination. chemguide.co.uk

Table 3: Conditions for Elimination Reactions of α-Bromo Ketones

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Pyridine | Heating | α,β-Unsaturated ketone | libretexts.org |

| Sodium or Potassium Hydroxide | Concentrated solution in ethanol, heating under reflux | α,β-Unsaturated ketone | chemguide.co.uk |

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules, and α-bromo ketones like this compound are excellent substrates for such transformations. youtube.com These reactions often proceed under mild conditions and exhibit high selectivity. williams.edu

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org While aryl iodides are highly reactive, the use of aryl bromides in Heck reactions can sometimes be challenging due to competing dehalogenation reactions. beilstein-journals.org However, optimized conditions, often involving specific ligands and additives, have been developed to facilitate the coupling of aryl bromides. beilstein-journals.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org

Suzuki Reaction: The Suzuki reaction is a versatile cross-coupling method that utilizes a palladium catalyst to form a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov Nickel catalysts have also been shown to be effective for the asymmetric cross-coupling of α-bromoketones with arylboron reagents. mit.edu These stereoconvergent reactions can generate α-aryl ketones with high enantioselectivity. acs.orgnih.gov The reaction conditions are often mild, allowing for the formation of potentially labile tertiary stereocenters. nih.gov

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for creating sp²-sp carbon bonds and can be carried out under mild conditions, including at room temperature and in aqueous media. wikipedia.org The Sonogashira coupling has found widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgrsc.org

Table 4: Overview of Cross-Coupling Reactions for α-Bromo Ketones

| Reaction | Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Heck | Palladium | Alkene | Vinylated ketone | organic-chemistry.orgbeilstein-journals.org |

| Suzuki | Palladium or Nickel | Organoboron reagent | α-Aryl ketone | nih.govmit.eduacs.orgnih.gov |

| Sonogashira | Palladium/Copper(I) | Terminal alkyne | α-Alkynyl ketone | wikipedia.orglibretexts.org |

Carbonylations and Other Functionalization Reactions

Furthermore, transition metal catalysis can be employed for a variety of other functionalization reactions. For instance, cobalt-catalyzed enantioconvergent cross-coupling of α-bromoketones with aryl zinc reagents provides a route to chiral ketones bearing α-tertiary stereogenic centers. organic-chemistry.org These reactions highlight the broad utility of transition metal catalysis in transforming simple α-bromo ketones into complex and valuable molecules.

Strategic Applications of 2 Bromo 1 Oxan 3 Yl Ethan 1 One in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Architectures

The electrophilic nature of both the carbonyl carbon and the α-carbon bearing the bromine atom makes 2-Bromo-1-(oxan-3-yl)ethan-1-one an ideal precursor for the synthesis of a diverse range of heterocyclic compounds. The oxane moiety can influence the solubility, lipophilicity, and metabolic stability of the resulting heterocycles, making this building block particularly attractive for medicinal chemistry applications.

One of the most prominent applications of α-bromo ketones is in the Hantzsch thiazole (B1198619) synthesis. iau.irtandfonline.com In this reaction, the α-bromo ketone undergoes condensation with a thioamide to furnish the corresponding thiazole ring. The reaction of this compound with various thioamides could thus provide a straightforward entry to 2-amino-4-(oxan-3-yl)thiazoles, a class of compounds with known biological activities. scirp.org The use of polymer-supported reagents can facilitate a cleaner synthesis and purification process. rsc.org

Similarly, the synthesis of oxazoles can be achieved through the reaction of α-bromo ketones with primary amides (the Bredereck reaction) or with benzylamine (B48309) derivatives. rsc.orgijpsonline.com An iodine-mediated reaction between an α-bromo ketone and a benzylamine derivative, for instance, provides a direct route to multi-substituted oxazoles. rsc.org This methodology, when applied to this compound, would yield 2,5-disubstituted oxazoles bearing the oxane ring.

The construction of substituted pyrroles is another area where α-bromo ketones are instrumental. academie-sciences.frorganic-chemistry.orgnih.gov A one-pot, three-component reaction of an amine, an α-bromo ketone, and a dialkyl acetylenedicarboxylate, catalyzed by a recyclable heterogeneous catalyst like H3PW12O40, offers a mild and environmentally friendly route to polysubstituted pyrroles. academie-sciences.fr Furthermore, visible-light-mediated reactions of enamines with α-bromo ketones provide an alternative green pathway to 2,5-diaryl-substituted pyrroles. organic-chemistry.org

Quinoxalines, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, can be readily synthesized from the condensation of an o-phenylenediamine (B120857) with an α-bromo ketone. researchgate.netniscpr.res.inthieme-connect.comnih.govchim.it This reaction is often high-yielding and can be performed under various conditions, including solid-phase synthesis and ultrasound irradiation. researchgate.netniscpr.res.in The reaction of this compound with substituted o-phenylenediamines would therefore be a valuable method for accessing novel quinoxaline (B1680401) derivatives.

The synthesis of benzofurans represents another important application. researchgate.netacs.orgnih.gov The reaction of phenols with α-bromo ketones can be directed to produce either 2- or 3-substituted benzofurans depending on the reaction conditions. acs.orgnih.gov This allows for the regiocontrolled synthesis of benzofurans incorporating the oxane moiety.

Finally, the construction of imidazoles can be achieved through the condensation of amidines with α-halo ketones. orgsyn.orgrsc.orgnih.gov This reaction is a widely used method for preparing 2,4-disubstituted imidazoles and can be optimized using mixed aqueous-organic solvent systems to improve yields and purity. orgsyn.org

Table 1: Synthesis of Heterocyclic Scaffolds from α-Bromo Ketones

| Heterocycle | Reaction Partners | Key Features |

| Thiazoles | Thioamides | Hantzsch synthesis; mild and efficient. iau.irtandfonline.com |

| Oxazoles | Primary amides or Benzylamines | Bredereck reaction or iodine-mediated synthesis. rsc.orgijpsonline.com |

| Pyrroles | Amines and Acetylenedicarboxylates or Enamines | Multi-component or visible-light mediated reactions. academie-sciences.frorganic-chemistry.org |

| Quinoxalines | o-Phenylenediamines | High-yielding condensation; various conditions applicable. researchgate.netniscpr.res.in |

| Benzofurans | Phenols | Regiocontrolled synthesis of 2- or 3-substituted products. researchgate.netacs.org |

| Imidazoles | Amidines | Widely used for 2,4-disubstituted imidazoles. orgsyn.org |

Utility in the Synthesis of Scaffolds with Prospective Biological Relevance

The incorporation of saturated heterocyclic rings like oxane into drug candidates is a well-established strategy to improve their physicochemical properties and metabolic stability. The ability of this compound to serve as a precursor to a multitude of heterocyclic systems makes it a valuable tool in the synthesis of scaffolds with potential biological relevance.

For example, thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-HIV, anti-bacterial, and anti-cancer properties. scirp.org The synthesis of novel 4-(oxan-3-yl)thiazole derivatives could lead to the discovery of new therapeutic agents. Similarly, the oxazole (B20620) ring is a key component in many natural products and drugs with anti-inflammatory and anti-diabetic activities. rsc.org

Pyrroles are another class of heterocycles that are prevalent in biologically active compounds and natural products. organic-chemistry.org The ability to synthesize polysubstituted pyrroles carrying the oxane moiety opens up avenues for creating new chemical entities for drug discovery programs. Quinoxaline derivatives are also of significant interest due to their diverse biological activities, which include antiviral, antibacterial, and anticancer effects. niscpr.res.in

The benzofuran (B130515) scaffold is present in many natural products with interesting biological profiles. acs.org The synthesis of benzofurans incorporating the oxane ring could lead to new compounds with enhanced pharmacological properties. Furthermore, imidazoles are a fundamental structural motif in many biologically active molecules. rsc.org The development of new synthetic routes to oxane-substituted imidazoles could provide access to novel drug candidates.

Role in the Total Synthesis of Natural Products and Analogues

While no specific examples of the use of this compound in the total synthesis of natural products have been reported, the utility of cyclic α-halo ethers and other α-bromo ketones in this field is well-documented. researchgate.net These building blocks are often employed in key carbon-carbon bond-forming reactions to construct complex molecular frameworks.

The oxane ring is a common feature in many natural products, and the ability to introduce this moiety via a reactive building block like this compound would be highly advantageous. For instance, the reactivity of the α-bromo ketone could be harnessed in intramolecular cyclization reactions to form larger ring systems or in coupling reactions to append the oxane-containing fragment to a more complex core structure. The conformational rigidity of the oxane ring can also be exploited to control the stereochemistry of subsequent transformations.

The development of synthetic strategies that utilize this compound could therefore provide more efficient and convergent routes to a variety of oxane-containing natural products and their analogues, facilitating the exploration of their structure-activity relationships.

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound also makes it a valuable substrate for the development of new synthetic methodologies. The presence of the oxane ring can influence the regioselectivity and stereoselectivity of reactions at the α-bromo ketone moiety.

For instance, research into the development of greener and more efficient methods for the synthesis of heterocycles often relies on the use of versatile building blocks like α-bromo ketones. scirp.orgrsc.orgniscpr.res.in The use of this compound in these studies could lead to the discovery of new catalytic systems or reaction conditions that are specifically tailored for substrates containing saturated heterocyclic rings.

The study of the reactivity of this compound under various reaction conditions will undoubtedly contribute to the broader understanding of the chemistry of α-bromo ketones and facilitate the development of new and powerful tools for organic synthesis.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Bromo 1 Oxan 3 Yl Ethan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of organic molecules like 2-Bromo-1-(oxan-3-yl)ethan-1-one. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular structure. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign all proton (¹H) and carbon-¹³ (¹³C) signals. researchgate.net

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the oxane ring and the bromoacetyl group. The chemical shifts of these protons are influenced by their proximity to electronegative atoms (oxygen and bromine) and the carbonyl group. The protons on the carbon adjacent to the bromine atom (α-protons) would likely appear as a singlet, while the protons on the oxane ring would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon would have a characteristic downfield chemical shift, while the carbon attached to the bromine would also be significantly deshielded. The carbon atoms within the oxane ring would appear at chemical shifts typical for saturated ethers.

To resolve any spectral overlap and confirm connectivity, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. researchgate.net COSY experiments establish proton-proton couplings, revealing which protons are adjacent to one another. researchgate.net HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. researchgate.net Together, these experiments allow for the complete and unambiguous assignment of the molecular structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~190-205 |

| CH₂Br | ~3.9-4.5 (s) | ~30-35 |

| CH (oxane ring, C3) | Multiplet | ~40-50 |

| CH₂ (oxane ring) | Multiplets | ~60-75 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of this compound. This technique provides crucial information that complements NMR data in confirming the compound's identity. The molecular formula of this compound is C₇H₁₁BrO₂. nih.gov

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). docbrown.info This isotopic signature is a key diagnostic feature for bromine-containing compounds. docbrown.info

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. rsc.org This helps to confirm the molecular formula C₇H₁₁BrO₂.

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₁BrO₂ nih.gov |

| Molecular Weight | 207.07 g/mol sigmaaldrich.comamericanelements.com |

| Monoisotopic Mass | 205.99424 Da nih.gov |

| Predicted M⁺ peak (m/z) | 206 (for ⁷⁹Br) |

| Predicted M+2 peak (m/z) | 208 (for ⁸¹Br) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in this compound by probing the vibrational modes of its chemical bonds. specac.com

The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. libretexts.orglibretexts.org This is one of the most readily identifiable peaks in the spectrum. Additionally, the C-O-C stretching vibration of the oxane ring will produce strong bands in the fingerprint region, generally between 1050 and 1250 cm⁻¹. specac.comlibretexts.org The C-H stretching vibrations of the aliphatic CH₂ and CH groups will appear in the region of 2850-3000 cm⁻¹. libretexts.org The C-Br stretching vibration is expected to absorb in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the C-C and C-H vibrations within the oxane ring may be more prominent. The C-Br stretch is also typically Raman active. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes and functional groups within the molecule can be obtained.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

| Ketone | C=O stretch | 1700 - 1725 | Strong, Sharp libretexts.orglibretexts.org |

| Ether | C-O-C stretch | 1050 - 1250 | Strong specac.comlibretexts.org |

| Alkane | C-H stretch | 2850 - 3000 | Medium to Strong libretexts.org |

| Bromoalkane | C-Br stretch | 500 - 700 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound, provided that a suitable single crystal can be obtained. researchgate.net This technique provides highly accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

The analysis would reveal the exact geometry of the oxane ring, which typically adopts a chair conformation to minimize steric strain. The orientation of the bromoacetyl substituent on the ring would also be determined, including whether it is in an axial or equatorial position. Furthermore, X-ray crystallography can elucidate any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that stabilize the crystal structure. This detailed structural information is invaluable for understanding the physical properties of the compound and its potential interactions with other molecules.

Advanced Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. google.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The compound would be detected using a UV detector, as the carbonyl group provides a chromophore. The purity is determined by the relative area of the main peak in the chromatogram. HPLC can also be used on a preparative scale to isolate the pure compound. rsc.org

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. ekb.eg Given that this compound is a liquid at room temperature, it should be amenable to GC analysis. americanelements.com In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. ekb.eg GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing a robust method for both purity assessment and confirmation of the compound's identity. epa.gov The purity is determined by the percentage of the total ion current corresponding to the peak of interest. google.com

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase (Typical) | Mobile Phase/Carrier Gas (Typical) | Detector | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV | Purity assessment, quantification, preparative isolation rsc.org |

| GC | Polysiloxane-based | Helium or Nitrogen | FID, MS | Purity assessment, identification of volatile impurities ekb.egepa.gov |

Theoretical and Computational Investigations on 2 Bromo 1 Oxan 3 Yl Ethan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Detailed quantum chemical calculations focusing on the electronic structure and reactivity of 2-Bromo-1-(oxan-3-yl)ethan-1-one have not been extensively published in peer-reviewed literature. However, basic molecular properties have been computed and are available through chemical databases. These descriptors provide a foundational understanding of the molecule's characteristics.

Key identifiers and computed properties for the compound are summarized below.

Table 1: Compound Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-bromo-1-(oxan-3-yl)ethanone sigmaaldrich.comamericanelements.com |

| CAS Number | 1461706-30-8 sigmaaldrich.comamericanelements.com |

| Molecular Formula | C₇H₁₁BrO₂ sigmaaldrich.comamericanelements.com |

| InChI Key | UTAFXIDNWNMWQF-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | C1CC(COC1)C(=O)CBr americanelements.com |

Table 2: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 207.07 g/mol | sigmaaldrich.comamericanelements.com |

| Monoisotopic Mass | 205.99424 Da | nih.gov |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

| Complexity | 119 | nih.gov |

These computed values suggest a molecule with moderate complexity and polarity. The presence of the carbonyl group and the bromine atom are expected to be the primary sites of reactivity, a hypothesis that would require dedicated quantum chemical calculations (e.g., mapping of electrostatic potential, analysis of frontier molecular orbitals) to be fully substantiated.

Mechanistic Elucidation of Reactions Involving this compound via Computational Modeling

As of now, there are no specific computational studies in the scientific literature that elucidate reaction mechanisms involving this compound. As an α-bromoketone, it is expected to be a potent electrophile, susceptible to nucleophilic substitution at the α-carbon, which is a common reaction pathway for this class of compounds. Computational modeling would be an invaluable tool to:

Calculate the activation energies for various nucleophilic attack pathways.

Investigate the transition state geometries.

Determine the thermodynamic favorability of different reaction products.

Such studies would provide a deeper understanding of its synthetic utility but have yet to be published.

Conformational Analysis and Stereoelectronic Effects in this compound

A formal conformational analysis of this compound using computational methods is not available in the literature. The molecule possesses conformational flexibility due to the oxane ring and the rotatable bond between the ring and the bromoacetyl group.

A thorough computational analysis would involve:

Ring Conformation: The oxane ring is expected to adopt a chair conformation to minimize steric and torsional strain. The bromoacetyl substituent at the 3-position can be either axial or equatorial.

Stereoelectronic Effects: Anomeric or other stereoelectronic effects involving the ring oxygen's lone pairs and the substituent's orbitals could influence the conformational preference and reactivity.

Quantitative determination of the energy differences between the possible conformers (e.g., axial vs. equatorial) and the rotational barriers would require dedicated computational studies.

Spectroscopic Parameter Prediction and Validation for this compound

There are no published studies where spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for this compound have been predicted using computational methods and validated against experimental data. Such research would be beneficial for the structural confirmation of the compound and its reaction products. Computational spectroscopy can help assign complex spectra and understand how conformational changes affect spectroscopic signatures.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (e.g., for scaffold design)

The use of this compound as a scaffold in drug discovery, investigated through molecular docking and dynamics simulations, has not been reported in the scientific literature. The compound's structure, featuring a heterocyclic ring and a reactive handle, makes it a potentially interesting starting point for the synthesis of more complex molecules for biological screening.

Molecular docking studies could predict the binding affinity and orientation of derivatives of this compound within the active site of a biological target. Subsequent molecular dynamics simulations could then be used to assess the stability of the ligand-receptor complex over time. However, no such applications have been documented for this specific molecule to date.

Future Research Directions and Emerging Opportunities for 2 Bromo 1 Oxan 3 Yl Ethan 1 One

Innovations in Chemo-, Regio-, and Stereoselective Transformations

The future utility of 2-Bromo-1-(oxan-3-yl)ethan-1-one will heavily depend on the development of highly selective transformations that can precisely control its reactivity. The compound possesses multiple reactive sites, and achieving selectivity is a significant challenge that opens avenues for innovative chemical methods.

Chemo- and Regioselectivity: The primary challenge lies in differentiating the reactivity of the α-bromo ketone from the oxane ring. Future research could explore catalyst-controlled reactions that selectively target either the C-Br bond for nucleophilic substitution or the carbonyl group for additions, while leaving the oxane ether linkage intact. Conversely, strategies for the chemo- and regioselective ring-opening of the oxane moiety, perhaps triggered by a transformation at the side chain, could lead to novel linear structures with diverse functional groups. researchgate.net For instance, methods using boron tribromide have been shown to cleave cyclic ethers to yield ω-bromoalkanols, a strategy that could be adapted to this specific substrate. researchgate.net

Stereoselectivity: The oxane ring in This compound contains a stereocenter at the C3 position. Furthermore, reactions at the adjacent carbonyl or α-carbon can generate new stereocenters. A major area for future research is the development of diastereoselective and enantioselective reactions. This could involve:

Substrate-Controlled Diastereoselectivity: Investigating how the existing stereocenter on the oxane ring influences the facial selectivity of nucleophilic attack on the carbonyl group. Conformationally biased ketones are known to react with high diastereoselectivity. nih.gov

Catalyst-Controlled Stereoselectivity: The development of chiral catalysts for reactions such as asymmetric reductions of the ketone, enantioselective additions, or dynamic kinetic resolution processes. acs.org For example, highly diastereo- and enantioselective cyanosilylation has been achieved for α-branched acyclic ketones using chiral catalysts, a technique that could be adapted to provide access to complex tertiary alcohols with vicinal stereocenters. chinesechemsoc.org

Innovations in these areas will allow chemists to use This compound as a chiral building block to construct stereochemically complex molecules with high precision, which is crucial for applications in medicinal chemistry.

Development of Catalytic Systems for Enhanced Reactivity and Selectivity

The advancement of novel catalytic systems is paramount to unlocking the full synthetic potential of This compound . Future opportunities lie in exploring metal catalysis, organocatalysis, and biocatalysis to drive reactions with higher efficiency, selectivity, and under milder conditions.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation. Future work could focus on using the C-Br bond of This compound as a handle for Suzuki, Heck, or Buchwald-Hartwig amination reactions. Gold-catalyzed processes, which are effective for the synthesis of substituted tetrahydropyrans, could also be explored for novel cyclization and rearrangement reactions starting from derivatives of the title compound. acs.orgmdpi.com Iron catalysis, particularly in the context of visible-light-mediated oxidative ring-opening, presents another frontier for transforming the oxane ring. nih.gov

Organocatalysis: Chiral aminocatalysis or Brønsted acid catalysis could be employed for the enantioselective functionalization of the α-position, proceeding through enamine or enol intermediates. Such approaches avoid the use of expensive or toxic metals and are aligned with the principles of green chemistry.

Biocatalysis: The use of enzymes offers unparalleled selectivity under mild conditions. Engineered ketoreductases could perform highly stereoselective reductions of the carbonyl group. Other enzymes, such as unspecific peroxygenases (UPOs), could be developed to achieve chemo- and regioselective hydroxylation at either the oxane ring or the side chain, providing derivatives that are difficult to access through traditional chemical methods. nih.gov

The following table summarizes potential catalytic systems and their future applications for This compound .

| Catalyst Type | Potential Catalyst | Reaction Type | Potential Outcome |

| Transition Metal | Palladium Complexes | Cross-Coupling (e.g., Suzuki, Heck) | Functionalization at the α-carbon with aryl, vinyl, or alkyl groups. |

| Gold Complexes | Meyer-Schuster Rearrangement/Hydration | Synthesis of novel cis-2,6-disubstituted tetrahydropyrans. mdpi.com | |

| Zirconium(IV) chloride | Deprotection/Cyclization | Formation of substituted tetrahydropyrans. nih.gov | |

| Iron(III) acetylacetonate | Visible-Light Mediated Oxidation | Oxidative ring-opening of the oxane moiety. nih.gov | |

| Organocatalysis | Chiral Amines | α-Functionalization | Enantioselective alkylation or amination. |

| Biocatalysis | Ketoreductases (KREDs) | Asymmetric Reduction | Synthesis of chiral bromohydrins. |

| Unspecific Peroxygenases (UPOs) | Selective Hydroxylation | Regio- and stereoselective C-H oxidation on the oxane ring. nih.gov |

Integration of this compound Chemistry into Flow and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org The chemistry of α-haloketones, which can be hazardous on a large scale, is particularly well-suited for flow applications.

Future research will likely focus on developing continuous flow processes for both the synthesis of This compound and its subsequent transformations. Methods for the flow synthesis of α-haloketones, for example from the corresponding ketones using reagents like bromine or from N-protected amino acids via diazomethane (B1218177) intermediates, are already established and could be adapted. acs.orgacs.orgmdpi.com

A key opportunity lies in creating "telescoped" or multi-step flow syntheses. rsc.org One could envision a system where the starting oxan-3-yl ketone is first brominated in a flow reactor and the resulting stream containing This compound is directly merged with a stream of a nucleophile in a second reactor to immediately form a more complex product. This approach minimizes the handling of the reactive α-bromoketone intermediate, improving safety and efficiency. acs.org Furthermore, integrating automated optimization platforms with these flow systems, using machine learning algorithms, could rapidly identify the ideal conditions for synthesizing libraries of derivatives for screening. datavagyanik.com

Exploration of Novel Reaction Pathways and Derivatization Strategies

Beyond the classical reactivity of α-bromoketones, future research can unlock novel transformations and derivatization strategies for This compound .

Photocatalysis and Radical Chemistry: The C-Br bond is susceptible to homolytic cleavage under photochemical conditions to generate a carbon-centered radical. This radical intermediate can participate in a variety of reactions not accessible through ionic pathways. For example, its addition to unactivated alkenes could lead to the formation of complex structures like γ-lactams through an atom-transfer radical addition (ATRA) mechanism. nih.govacs.org

Electron Donor-Acceptor (EDA) Complex Formation: The formation of an EDA complex between the α-bromo ketone and a suitable donor molecule can facilitate reactions under visible light irradiation, providing an alternative pathway to generate radical intermediates for subsequent bond formations. nih.gov

Derivatization of the Oxane Ring: While many reactions will focus on the α-bromoacetyl group, the oxane ring itself provides opportunities for derivatization. Future strategies might involve stereoselective C-H functionalization of the oxane ring or employing ring-rearrangement metathesis to create larger or more complex cyclic systems.

Synthesis of Heterocycles: α-Haloketones are exceptionally useful precursors for the synthesis of a wide array of heterocycles, including furans, pyrroles, imidazoles, and thiazoles, via condensation with appropriate nucleophiles. nih.gov A significant future direction will be to systematically explore the reaction of This compound with various binucleophiles to generate novel families of oxane-substituted heterocycles for biological screening.

Advanced Applications in Medicinal Chemistry and Materials Science as Synthetic Intermediates

The ultimate goal of developing new synthetic methodologies for This compound is to enable its use as a key intermediate in the creation of high-value molecules for medicine and materials science.

Medicinal Chemistry: The tetrahydropyran (B127337) (THP) ring is a common motif in many approved drugs and biologically active natural products. datavagyanik.comntu.edu.sg Its presence can enhance pharmacokinetic properties. This compound is an ideal starting point for generating libraries of diverse, three-dimensional molecules for drug discovery programs. datavagyanik.com The global oncology drug market and the need for new antiviral and cardiovascular agents represent significant opportunities where novel scaffolds derived from this intermediate could be valuable. datavagyanik.com For instance, similar α-bromo ketones are key reagents in preparing analogs of drugs used to treat respiratory diseases. lookchem.com

Materials Science: The polarity and hydrogen-bonding capacity of the oxane ring can be exploited in the design of new functional materials. Future research could explore the incorporation of the This compound scaffold into:

Specialty Polymers and Resins: As an intermediate for monomers used in high-performance coatings, adhesives, and composites where the THP moiety could enhance thermal stability or adhesion. datavagyanik.com

Hybrid Organic-Inorganic Materials: Following the example of using tetrahydropyran-based cations to build novel lead iodide materials for optical applications, derivatives of the title compound could be designed as organic linkers for new metal-organic frameworks (MOFs) or perovskites. researchgate.net

The versatility of This compound makes it a building block with considerable potential, bridging the gap between simple starting materials and the complex, functional molecules demanded by modern science.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Bromo-1-(oxan-3-yl)ethan-1-one, and how can regioselectivity be ensured?

- Methodological Answer : The compound is synthesized via bromination of 1-(oxan-3-yl)ethan-1-one. A common approach involves reacting the precursor with bromine (Br₂) in acetic acid or dichloromethane at room temperature or slightly elevated temperatures to ensure complete substitution . For regioselective bromination, the use of a bromine-dioxane complex under controlled conditions (e.g., slow addition to the ketone in dioxane) minimizes side reactions and improves yield .

- Key Data :

| Precursor | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1-(oxan-3-yl)ethan-1-one | Br₂ | Acetic acid | 25–40°C | ~75% |

| 1-(oxan-3-yl)ethan-1-one | Br₂-dioxane | Dioxane | 0–25°C | ~81% |

Q. How is this compound characterized structurally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement using SHELXL (part of the SHELX suite) ensures accurate determination of bond lengths, angles, and crystallographic parameters (e.g., R factor < 0.1). NMR (¹H, ¹³C) and FT-IR confirm functional groups and purity .

- Example XRD Parameters (from analogous brominated ketones):

| Space Group | R Factor | Mean C–C Bond Length (Å) | Data-to-Parameter Ratio |

|---|---|---|---|

| P2₁/c | 0.090 | 0.011 | 13.7 |

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of this compound in nucleophilic substitution?

- Methodological Answer : The α-bromine atom undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMSO, THF). Kinetic studies using LC-MS or in situ NMR can track intermediate formation. Computational modeling (DFT) helps elucidate transition states and steric effects from the oxan-3-yl group .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer : Contradictions may arise from solvent effects, dynamic processes, or impurities. High-field NMR (500 MHz+) with COSY or NOESY experiments clarifies splitting patterns. Cross-validation with SC-XRD or mass spectrometry (HRMS) ensures structural assignments .

Q. What strategies optimize the compound’s use in medicinal chemistry (e.g., covalent inhibitor design)?

- Methodological Answer : The bromine acts as an electrophilic warhead, forming covalent bonds with cysteine residues in target proteins. Structure-activity relationship (SAR) studies require:

- Synthesis : Analogues with varied substituents on the oxane ring.

- Assays : Kinetic analysis (kinact/KI) to measure inhibition potency.

- Crystallography : Co-crystallization with target enzymes (e.g., kinases) to validate binding modes .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

- Methodological Answer : Variations may stem from polymorphism or hydration states. Differential scanning calorimetry (DSC) identifies polymorphic forms. Solubility studies in multiple solvents (e.g., water, ethanol) under controlled pH and temperature conditions resolve inconsistencies .

Applications in Organic Synthesis

Q. How is the compound utilized in multicomponent reactions (MCRs)?

- Methodological Answer : It serves as a bifunctional electrophile in Ugi or Passerini reactions. For example, reacting with an amine, isocyanide, and carboxylic acid yields α-acyloxy amides. Optimize yields by adjusting stoichiometry (1:1:1:1) and using catalytic Lewis acids (e.g., ZnCl₂) .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Methodological Answer :

- Protective Equipment : Gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.

- Storage : Amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent photodegradation.

- Waste Disposal : Neutralize with 10% sodium thiosulfate before aqueous disposal .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.